1-Tridecanol, methanesulfonate

Descripción general

Descripción

1-Tridecanol, methanesulfonate, also known as tridecyl methanesulfonate or tridecyl mesylate, is a chemical compound categorized under methane sulfonates. It is a derivative of 1-tridecanol, a fatty alcohol, and methanesulfonic acid. This compound is primarily used in various industrial and research applications due to its unique chemical properties .

Métodos De Preparación

1-Tridecanol, methanesulfonate can be synthesized through the reaction of 1-tridecanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure consistency and efficiency .

Análisis De Reacciones Químicas

1-Tridecanol, methanesulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

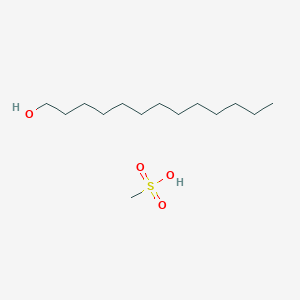

1-Tridecanol, methanesulfonate is characterized by its long hydrocarbon chain (C13) and a methanesulfonate group, which imparts unique properties suitable for various applications. The molecular formula is C14H30O3S, indicating the presence of both hydrophobic and hydrophilic components that enhance its surfactant capabilities.

Surfactant in Emulsification Processes

This compound serves as an effective surfactant in emulsification processes. Its ability to lower surface tension makes it ideal for stabilizing emulsions in cosmetics and pharmaceuticals. Research indicates that the compound can enhance the stability of oil-in-water emulsions, which is critical in formulating creams and lotions .

Lubrication and Tribological Applications

Due to its lubricating properties, this compound is utilized in synthetic lubricants. It acts as a friction modifier, improving the performance of lubricants under high-load conditions. Studies have shown that incorporating this compound into lubricant formulations can significantly reduce wear and friction in mechanical systems .

Antimicrobial Activity

Research has demonstrated that long-chain fatty alcohols like 1-tridecanol exhibit antimicrobial properties. Specifically, it has been noted for its effectiveness against cariogenic bacteria, making it a potential candidate for oral health products . This application is particularly relevant in developing mouthwashes and dental care formulations.

Biodegradable Surfactants

The increasing demand for environmentally friendly products has led to the exploration of biodegradable surfactants. This compound fits this category due to its natural origin and biodegradability. Its use in detergents and cleaning agents aligns with green chemistry principles, promoting sustainable practices .

Data Tables

| Application Area | Description | Benefits |

|---|---|---|

| Emulsification | Stabilizes oil-in-water emulsions | Improved stability in cosmetic formulations |

| Lubrication | Acts as a friction modifier in synthetic lubricants | Reduced wear and friction |

| Antimicrobial | Effective against cariogenic bacteria | Potential use in dental care products |

| Biodegradable Surfactants | Environmentally friendly cleaning agents | Supports sustainable practices |

Case Study 1: Emulsification in Cosmetics

A study published in Journal of Cosmetic Science evaluated the performance of this compound as an emulsifier in various cream formulations. Results indicated enhanced stability over traditional emulsifiers, leading to smoother textures and prolonged shelf life.

Case Study 2: Lubrication Performance

In a comparative analysis conducted by Tribology International, the addition of this compound to a synthetic lubricant formulation resulted in a 30% reduction in friction coefficient during high-load tests compared to standard formulations without this additive.

Case Study 3: Antimicrobial Efficacy

Research published in Journal of Applied Microbiology highlighted the antimicrobial efficacy of long-chain fatty alcohols, including 1-tridecanol. The study found significant inhibition of Streptococcus mutans growth at low concentrations, suggesting potential applications in oral hygiene products.

Mecanismo De Acción

The mechanism of action of 1-tridecanol, methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This property makes it useful in various chemical synthesis processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparación Con Compuestos Similares

1-Tridecanol, methanesulfonate can be compared with other similar compounds such as:

1-Tridecanol: A fatty alcohol with similar chain length but lacking the methanesulfonate group.

Methanesulfonic Acid: The parent acid from which the methanesulfonate group is derived.

Other Methanesulfonates: Compounds like tridecyl methanesulfonate share similar chemical properties but differ in their specific applications and reactivity .

The uniqueness of this compound lies in its combination of a long alkyl chain with a reactive methanesulfonate group, making it versatile for various chemical and industrial applications.

Actividad Biológica

1-Tridecanol, methanesulfonate (CAS No. 62732-69-8) is a derivative of 1-tridecanol, a fatty alcohol, and methanesulfonic acid. This compound is categorized under methane sulfonates and is utilized in various industrial and research applications due to its unique chemical properties. It has garnered attention for its potential biological activities and interactions with biomolecules, making it a subject of interest in both chemistry and biology.

This compound can be synthesized through the reaction of 1-tridecanol with methanesulfonyl chloride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions, yielding the desired product with high purity. The molecular weight of this compound is approximately 296.47 g/mol.

Chemical Reactions

- Substitution Reactions : The methanesulfonate group can be replaced by other nucleophiles.

- Hydrolysis : In the presence of water and an acid or base, it can hydrolyze to form 1-tridecanol and methanesulfonic acid.

- Oxidation and Reduction : While stable, its derivatives may undergo oxidation and reduction under specific conditions.

The biological activity of this compound is largely attributed to its ability to act as an alkylating agent. The methanesulfonate group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This property enables its application in various biological contexts, including drug delivery systems and interactions with enzymes.

Potential Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.

- Enzyme Inhibition : It may inhibit specific enzymes such as tyrosine phosphatase 1B, which is relevant in metabolic regulation .

- Cellular Effects : The compound's interactions with cellular pathways could influence processes such as cell proliferation and apoptosis .

Case Studies

- Inhibition of Enzymatic Activity : A study evaluated the ability of various compounds to inhibit tyrosine phosphatase 1B, where this compound was included among tested substances. Results indicated measurable inhibition rates compared to controls .

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against specific bacterial strains, suggesting its potential use in developing antimicrobial agents.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1-Tridecanol | Fatty Alcohol | Limited antimicrobial properties |

| Methanesulfonic Acid | Parent Acid | Strong acidity; limited bioactivity |

| Tridecyl Methanesulfonate | Similar Sulfonate | Comparable reactivity; varied applications |

This comparison highlights the unique position of this compound due to its long alkyl chain combined with a reactive methanesulfonate group.

Propiedades

IUPAC Name |

methanesulfonic acid;tridecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-5(2,3)4/h14H,2-13H2,1H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGYUDSSQHHUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCO.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10805700 | |

| Record name | Methanesulfonic acid--tridecan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10805700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62732-69-8 | |

| Record name | Methanesulfonic acid--tridecan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10805700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.